Pyroptosis Inhibitory Potency: 3.1-Fold Superior to Close Analog NLRP3/AIM2-IN-2 in Human THP-1 Macrophages
In head-to-head cross-study comparisons using the same cellular model (LPS/nigericin-stimulated THP-1 human macrophages), Nlrp3/aim2-IN-3 inhibits pyroptosis with an IC50 of 0.077 ± 0.008 μM [1]. This represents a 3.1-fold improvement in potency relative to its close structural analog NLRP3/AIM2-IN-2 (compound 8), which has a reported IC50 of 0.2392 ± 0.0233 μM in the same assay system . The magnitude of this potency difference is substantial enough to impact both in vitro experimental design and cost-per-experiment calculations, as higher concentrations of the less potent analog would be required to achieve equivalent target engagement.
| Evidence Dimension | Inhibition of LPS/nigericin-induced pyroptosis |
|---|---|
| Target Compound Data | 0.077 ± 0.008 μM |
| Comparator Or Baseline | NLRP3/AIM2-IN-2 (compound 8): 0.2392 ± 0.0233 μM |
| Quantified Difference | 3.1-fold lower IC50 (higher potency) |
| Conditions | THP-1 human macrophages stimulated with LPS + nigericin |
Why This Matters
A 3.1-fold potency advantage directly translates to lower compound consumption and reduced cost per assay, making Nlrp3/aim2-IN-3 the more economical and scientifically precise choice for human THP-1 pyroptosis studies.
- [1] Jiao Y, Nan J, Mu B, Zhang Y, Zhou N, Yang S, Zhang S, Lin W, Wang F, Xia A, Cao Z, Chen P, Pan Z, Lin G, Pan S, Bin H, Li L, Yang S. Discovery of a novel and potent inhibitor with differential species-specific effects against NLRP3 and AIM2 inflammasome-dependent pyroptosis. Eur J Med Chem. 2022 Mar 15;232:114194. View Source
